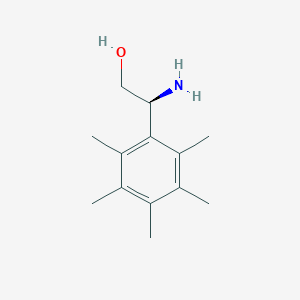
(S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-氨基-2-(2,3,4,5,6-五甲基苯基)乙醇是一种手性化合物,其结构独特,特征在于存在一个五甲基取代的苯环。
准备方法
合成路线和反应条件
(S)-2-氨基-2-(2,3,4,5,6-五甲基苯基)乙醇的合成通常涉及以下步骤:
起始原料: 合成从制备 2,3,4,5,6-五甲基苯甲醛开始。
还原胺化: 醛经还原胺化反应,使用适当的胺和还原剂,如氰基硼氢化钠。
手性拆分: 然后使用手性色谱法或其他拆分技术将所得的外消旋混合物拆分成其对映异构体。
工业生产方法
在工业环境中,(S)-2-氨基-2-(2,3,4,5,6-五甲基苯基)乙醇的生产可能涉及:
催化加氢: 使用手性催化剂实现合适的先驱体的对映选择性加氢。
连续流动合成: 实施连续流动反应器以提高合成过程的效率和可扩展性。
化学反应分析
反应类型
(S)-2-氨基-2-(2,3,4,5,6-五甲基苯基)乙醇会发生各种化学反应,包括:
氧化: 氨基可以被氧化形成相应的亚胺或腈。
还原: 该化合物可以被还原形成仲胺。
取代: 使用如亚硫酰氯或三溴化磷等试剂,羟基可以被其他官能团取代。
常见试剂和条件
氧化: 如高锰酸钾或三氧化铬等试剂。
还原: 如氢化铝锂或硼氢化钠等试剂。
取代: 包括亚硫酰氯、三溴化磷或甲苯磺酰氯等试剂。
主要形成的产物
氧化: 形成亚胺或腈。
还原: 形成仲胺。
取代: 形成烷基卤化物或甲苯磺酸酯。
科学研究应用
(S)-2-氨基-2-(2,3,4,5,6-五甲基苯基)乙醇在科学研究中具有多种应用:
化学: 用作不对称合成中的手性构建模块。
生物学: 研究其作为酶抑制研究中配体的潜力。
医学: 探索其潜在的治疗特性,包括作为药物开发的前体。
工业: 用于合成特种化学品和先进材料。
作用机制
(S)-2-氨基-2-(2,3,4,5,6-五甲基苯基)乙醇的作用机制涉及其与特定分子靶标的相互作用。该化合物可能充当配体,与酶或受体结合并调节其活性。所涉及的途径可能包括抑制酶活性或激活受体介导的信号传导级联。
相似化合物的比较
类似化合物
2-氨基-2-间甲苯乙醇: 结构相似,但苯环上的取代模式不同。
2-氨基-2-(2,4,6-三甲基苯基)乙醇: 另一种相关的化合物,苯环上的甲基数量更少。
独特性
(S)-2-氨基-2-(2,3,4,5,6-五甲基苯基)乙醇由于其高度甲基取代,使其具有独特的立体和电子性质,使其成为不对称合成和其他专业应用中的宝贵化合物。
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(2,3,4,5,6-pentamethylphenyl)ethanol |
InChI |
InChI=1S/C13H21NO/c1-7-8(2)10(4)13(12(14)6-15)11(5)9(7)3/h12,15H,6,14H2,1-5H3/t12-/m1/s1 |
InChI 键 |
NIDOJZPGODHVAW-GFCCVEGCSA-N |
手性 SMILES |
CC1=C(C(=C(C(=C1C)C)[C@@H](CO)N)C)C |
规范 SMILES |
CC1=C(C(=C(C(=C1C)C)C(CO)N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/structure/B12296036.png)
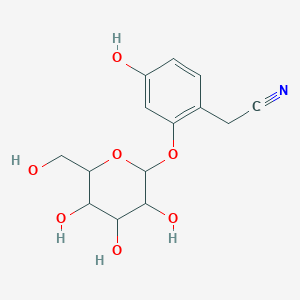
![3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12296045.png)

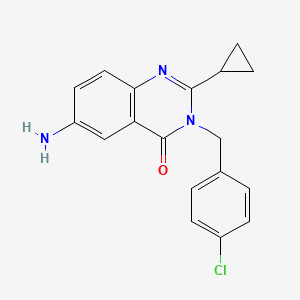
![Hydantoin, 3-[(1,1,2-Trichloroethylthio)]-](/img/structure/B12296063.png)

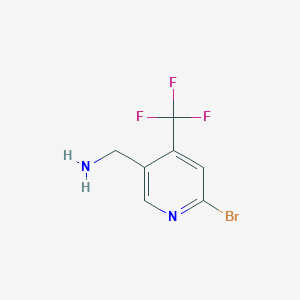
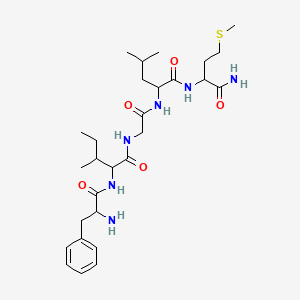


![4a,14b-Dihydro-4b1,5,10,15-tetraazanaphtho[1,2,3-gh]tetraphene-2,3,7,8,12,13-hexaol](/img/structure/B12296091.png)
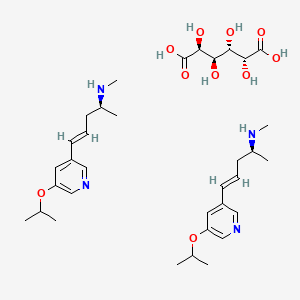
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296121.png)
